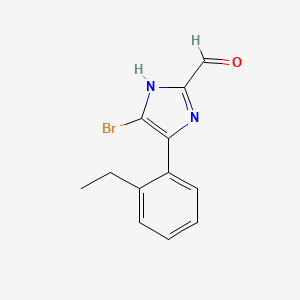
5-Bromo-4-(2-ethylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “MFCD33022675” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022675” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve several intermediate compounds, each requiring purification and characterization before proceeding to the next step.
Industrial Production Methods: Industrial production of “MFCD33022675” is scaled up from laboratory methods, ensuring that the process is economically viable and environmentally friendly. This involves optimizing reaction conditions, using large-scale reactors, and implementing efficient purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33022675” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022675” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from the reactions of “MFCD33022675” depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
“MFCD33022675” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, “MFCD33022675” could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of “MFCD33022675” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the context in which the compound is used, but typically involve binding to the target molecule and modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “MFCD33022675” include those with comparable molecular structures or functional groups. These compounds may share some chemical properties and reactivity patterns but differ in their specific applications or biological effects.
Uniqueness: What sets “MFCD33022675” apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and specificity for certain molecular targets. This makes it particularly valuable in certain research or industrial applications where these properties are crucial.
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
5-bromo-4-(2-ethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-2-8-5-3-4-6-9(8)11-12(13)15-10(7-16)14-11/h3-7H,2H2,1H3,(H,14,15) |
Clé InChI |
ZFEOWQVUGAJWDP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





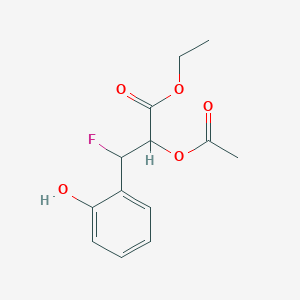
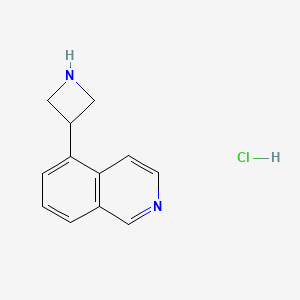
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)


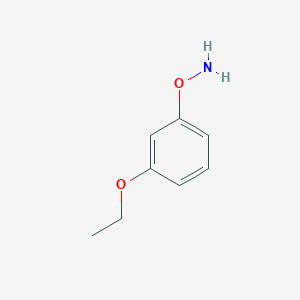


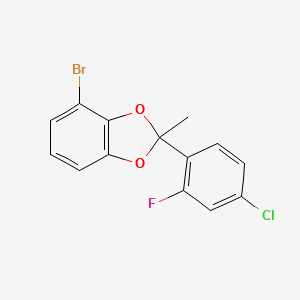
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

